4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step may involve the use of a trifluoroethylating agent such as trifluoroethyl iodide or trifluoroethyl bromide.
Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or cyclopropyl groups, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The trifluoroethyl group may be susceptible to nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.
Scientific Research Applications
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoroethyl and cyclopropyl groups may enhance the compound’s binding affinity or selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl and cyclopropyl groups.
N-Cyclopropyl-1H-pyrazole-5-carboxamide: Lacks the amino and trifluoroethyl groups.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and cyclopropyl groups.
Uniqueness
The presence of both the trifluoroethyl and cyclopropyl groups in 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may confer unique properties, such as increased lipophilicity, metabolic stability, or binding affinity, compared to similar compounds.
Properties
IUPAC Name |
4-amino-N-cyclopropyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O/c10-9(11,12)4-16-7(6(13)3-14-16)8(17)15-5-1-2-5/h3,5H,1-2,4,13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWUVXJSOUZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=NN2CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.